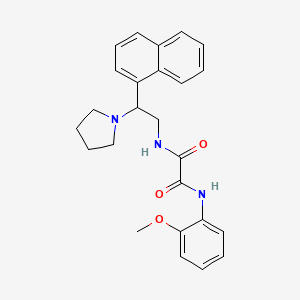
N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MPPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and pharmacology. MPPEO belongs to the class of oxalamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
Research has shown that compounds structurally related to N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, particularly those with naphthalene and methoxyphenyl groups, have been studied for their sigma receptor binding affinity and selectivity. For example, methyl-substituted piperidine derivatives have been explored for their sigma(1) ligand potency, demonstrating significant selectivity and antiproliferative activity in glioma cells. These findings suggest potential applications in tumor research and therapy due to the implicated sigma(1) antagonist activity (Berardi et al., 2005).
Metal Ion Sensing
Naphthoquinone-based chemosensors, incorporating structural elements like naphthalene, have demonstrated remarkable selectivity towards Cu2+ ions, showing a colorimetric response from orange to intense blue upon complexation. This selectivity and the ability to detect low concentrations of Cu2+ ions highlight their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Conducting Polymers
Compounds with pyrrol-2-yl and naphthalene groups have been synthesized and utilized in the development of conducting polymers through electropolymerization. These materials, derived from low oxidation potential monomers, display stable electrical conductivity, suggesting applications in electronics and material science (Sotzing et al., 1996).
Fluorescence and Protein Interaction Studies
The interaction of fluorescent probes containing naphthalene and methoxyphenyl groups with proteins like Bovine Serum Albumin (BSA) has been investigated, revealing insights into binding mechanisms and fluorescence quenching. Such studies are crucial for understanding molecular interactions in biological systems and developing fluorescent probes for bioimaging (Ghosh et al., 2016).
Oxidation Reactions and Environmental Applications
Naphthalene dioxygenase enzymes have demonstrated the ability to oxidize compounds like toluene and ethylbenzene to their respective alcohols and aldehydes. This enzymatic activity has implications for bioremediation and environmental cleanup efforts, offering a method to degrade toxic organic compounds in polluted environments (Lee & Gibson, 1996).
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-31-23-14-5-4-13-21(23)27-25(30)24(29)26-17-22(28-15-6-7-16-28)20-12-8-10-18-9-2-3-11-19(18)20/h2-5,8-14,22H,6-7,15-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIGQDNKVGXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)
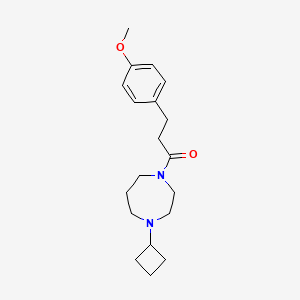
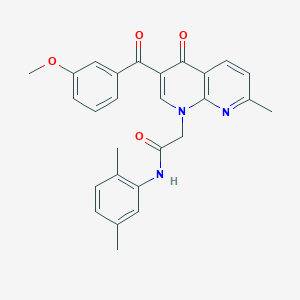
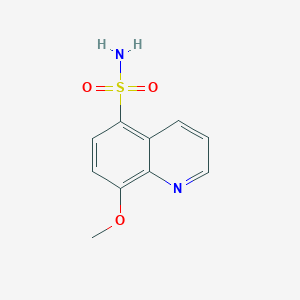
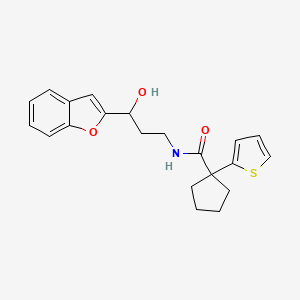
![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)
![3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886412.png)


![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)
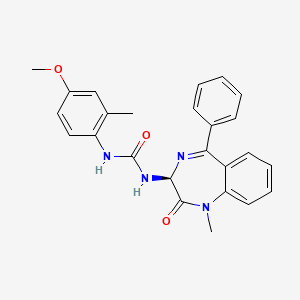
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)